Meta-Fluorine Substitution Lowers Sulfonamide pKa Relative to Benzenesulfonamide
3-Fluorobenzenesulfonamide (3-FBS) exhibits a pKa of 9.7, which is 0.4 units lower than unsubstituted benzenesulfonamide (BS, pKa = 10.1) and 0.3 units higher than 4-fluorobenzenesulfonamide (4-FBS, pKa = 10.0). The meta-fluorine substituent induces a distinct electronic effect compared to ortho- (2-FBS, pKa = 9.6) and para-substitution [1].
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 9.7 |
| Comparator Or Baseline | BS pKa = 10.1; 2-FBS pKa = 9.6; 4-FBS pKa = 10.0 |
| Quantified Difference | ΔpKa = -0.4 vs. BS; +0.1 vs. 2-FBS; -0.3 vs. 4-FBS |
| Conditions | Isothermal titration calorimetry with sodium hydroxide at pH 9.6, I = 0.052 M with NaCl |
Why This Matters
A 0.4 pKa unit reduction alters the fraction of deprotonated sulfonamide at physiological pH, directly affecting zinc coordination geometry in metalloenzyme active sites and consequently modulating inhibitor potency and residence time.
- [1] Kairys, V., Baranauskienė, L., Kazlauskienė, M., Matulis, D., & Kazlauskas, E. (2013). Binding affinity in drug design: experimental and computational techniques. PMC3733126, Table 1. View Source
